molecular formula C17H18O B7862164 4-[4-(2-Methylpropyl)phenyl]benzaldehyde

4-[4-(2-Methylpropyl)phenyl]benzaldehyde

Cat. No.: B7862164
M. Wt: 238.32 g/mol
InChI Key: MQBIEBVBOQRALV-UHFFFAOYSA-N
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Description

4-[4-(2-Methylpropyl)phenyl]benzaldehyde (CAS: 40150-98-9), also known as 4-isobutylbenzaldehyde or p-isobutylbenzaldehyde, is a benzaldehyde derivative with a molecular formula of C₁₁H₁₄O and a molecular weight of 162.23 g/mol. The compound features a benzaldehyde core substituted at the para position with a 4-(2-methylpropyl)phenyl group, which imparts increased lipophilicity and steric bulk compared to simpler benzaldehyde derivatives. This structural motif makes it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and specialty chemicals, where its isobutyl group may enhance bioavailability or modify reactivity .

Properties

IUPAC Name

4-[4-(2-methylpropyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-13(2)11-14-3-7-16(8-4-14)17-9-5-15(12-18)6-10-17/h3-10,12-13H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBIEBVBOQRALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route for preparing 4-[4-(2-Methylpropyl)phenyl]benzaldehyde involves the Friedel-Crafts acylation reaction. The procedure typically begins with 4-isobutylbenzene undergoing acylation using acetyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride. The product is then further oxidized to introduce the aldehyde group, resulting in the formation of the target compound.

Industrial Production Methods: On an industrial scale, the preparation of 4-[4-(2-Methylpropyl)phenyl]benzaldehyde can involve similar Friedel-Crafts acylation methods, but with optimized reaction conditions to enhance yield and efficiency. The process may also include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 4-[4-(2-Methylpropyl)phenyl]benzaldehyde can be oxidized to form the corresponding carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : The compound can undergo reduction reactions, converting the aldehyde group to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium or chromium trioxide in the presence of a suitable solvent.

  • Reduction: : Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

  • Substitution: : Halogenation with bromine in the presence of a Lewis acid catalyst or nitration using a mixture of nitric and sulfuric acids.

Major Products Formed

  • Oxidation: : 4-[4-(2-Methylpropyl)phenyl]benzoic acid.

  • Reduction: : 4-[4-(2-Methylpropyl)phenyl]benzyl alcohol.

  • Substitution: : Halogenated or nitrated derivatives of 4-[4-(2-Methylpropyl)phenyl]benzaldehyde.

Scientific Research Applications

Organic Synthesis

4-[4-(2-Methylpropyl)phenyl]benzaldehyde serves as a versatile building block in organic synthesis. Its unique structure allows for:

  • Formation of Schiff Bases : Reacting with amines to create compounds with potential biological activity.
  • Synthesis of Complex Molecules : Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry

Recent studies have explored the biological activities of derivatives of this compound:

  • Antimicrobial Activity : Research indicates that certain derivatives exhibit significant antimicrobial properties, making them candidates for new antibiotic agents.
  • Enzyme Inhibition : Compounds derived from 4-[4-(2-Methylpropyl)phenyl]benzaldehyde have shown potential in inhibiting enzymes like tyrosinase, which is relevant in treating skin disorders and hyperpigmentation.
CompoundBiological ActivityReference
Derivative AIC50 = 0.19 μM (tyrosinase inhibition)
Derivative BModerate antimicrobial activity

Material Science

The compound is also being investigated for its role in developing new materials:

  • Polymer Chemistry : Used as a monomer in the synthesis of polymers with specific thermal and mechanical properties.
  • Dyes and Pigments : Its chromophoric properties allow it to be used in dye formulations.

Case Study 1: Antimicrobial Properties

A study published in 2023 evaluated the antimicrobial efficacy of various derivatives of 4-[4-(2-Methylpropyl)phenyl]benzaldehyde against common pathogens. The findings indicated that certain derivatives exhibited potent antibacterial activity, suggesting their potential use in developing new antimicrobial agents.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of this compound revealed that it significantly inhibits tyrosinase activity, which is crucial for melanin production. This property has implications for cosmetic formulations aimed at skin lightening and treating hyperpigmentation disorders.

Mechanism of Action

The mechanism by which 4-[4-(2-Methylpropyl)phenyl]benzaldehyde exerts its effects depends on its interaction with specific molecular targets and pathways. For example, in biological systems, the aldehyde group can react with nucleophiles, such as amino acids in proteins, leading to modifications that affect protein function. The phenyl rings can participate in π-π interactions, influencing the compound's binding to receptors and enzymes.

Comparison with Similar Compounds

Key Observations :

  • The bromomethyl group in 4-(Bromomethyl)benzaldehyde introduces higher electrophilicity, making it reactive in alkylation or nucleophilic substitution reactions, unlike the sterically hindered isobutyl group in the target compound .
  • 1,1-Bis-(4-isobutylphenyl)ethane shares the isobutylphenyl motif but lacks the aldehyde functionality, rendering it more thermally stable and suitable for polymer applications .
  • 4-Isobutylacetophenone replaces the aldehyde with a ketone, reducing susceptibility to oxidation but limiting utility in condensation reactions common to aldehydes .

Physicochemical Properties

Boiling Points and Solubility

  • 4-[4-(2-Methylpropyl)phenyl]benzaldehyde: Limited solubility in water due to its hydrophobic isobutyl group; expected boiling point >250°C (estimated based on analogous benzaldehyde derivatives).
  • 4-(Bromomethyl)benzaldehyde : Higher density (1.6–1.8 g/cm³) and lower boiling point (~200°C) due to bromine’s electron-withdrawing effects .
  • 4-Hydroxybenzaldehyde : Significantly lower melting point (115–117°C) and higher water solubility (2.5 g/L at 20°C) due to hydroxyl polarity .

Stability

  • The isobutyl group in the target compound enhances steric protection of the aldehyde, reducing oxidation rates compared to 4-hydroxybenzaldehyde, which is prone to air oxidation .
  • 1,1-Bis-(4-isobutylphenyl)ethane exhibits superior thermal stability (decomposition >300°C), attributed to its symmetrical, non-polar structure .

Biological Activity

4-[4-(2-Methylpropyl)phenyl]benzaldehyde, also known as a substituted benzaldehyde, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzaldehyde functional group and an alkyl-substituted phenyl moiety. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and related fields.

Physical Properties

PropertyValue
Molecular Weight242.31 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antioxidant Properties

Research indicates that compounds similar to 4-[4-(2-Methylpropyl)phenyl]benzaldehyde exhibit significant antioxidant activity. This property is essential for combating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-Inflammatory Activity

Studies have shown that derivatives of substituted benzaldehydes can inhibit pro-inflammatory mediators. For instance, compounds that share structural similarities with 4-[4-(2-Methylpropyl)phenyl]benzaldehyde demonstrate the ability to reduce nitric oxide (NO) production in activated macrophages, indicating potential anti-inflammatory effects .

Antimicrobial Activity

There is evidence suggesting that 4-[4-(2-Methylpropyl)phenyl]benzaldehyde and its derivatives possess antimicrobial properties. For example, certain studies have reported inhibitory effects against various bacterial strains, highlighting the compound's potential as a lead for developing new antimicrobial agents .

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory properties. Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, such as α-glucosidase and cyclooxygenase (COX), which are relevant targets for diabetes and inflammation therapies .

Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant potential of various benzaldehyde derivatives, 4-[4-(2-Methylpropyl)phenyl]benzaldehyde was evaluated using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant activity.

Study 2: Anti-Inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms revealed that the compound inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. This inhibition was linked to the downregulation of NF-κB signaling pathways, which are critical in inflammatory responses.

Study 3: Antimicrobial Efficacy

In vitro tests demonstrated that 4-[4-(2-Methylpropyl)phenyl]benzaldehyde exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within acceptable ranges for potential therapeutic use.

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